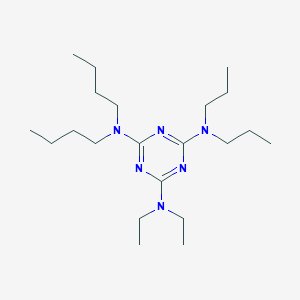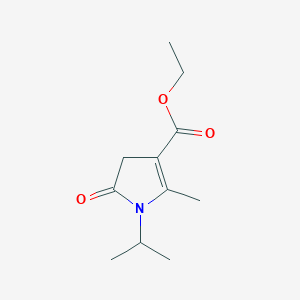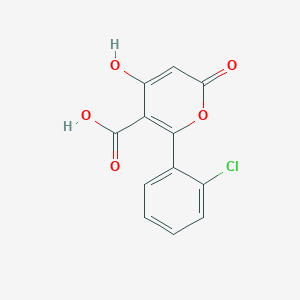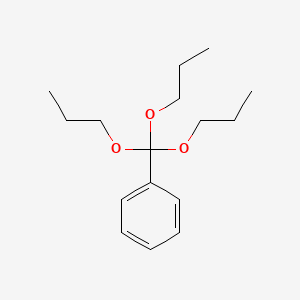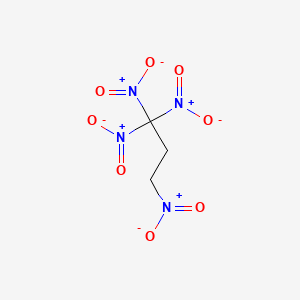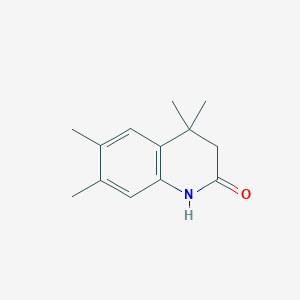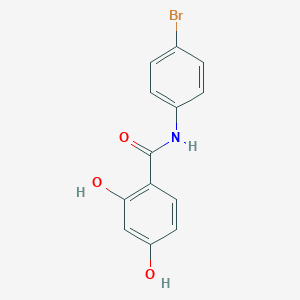
(R)-1-(6-Ethoxypyridin-3-yl)-2,2-difluoroethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(6-Ethoxypyridin-3-yl)-2,2-difluoroethan-1-amine hydrochloride is a chemical compound with the molecular formula C9H12F2N2O.ClH. This compound is characterized by the presence of a pyridine ring substituted with an ethoxy group and a difluoroethanamine moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(6-Ethoxypyridin-3-yl)-2,2-difluoroethan-1-amine hydrochloride typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Introduction of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction, where an alcohol reacts with the pyridine ring.
Formation of the Difluoroethanamine Moiety: The difluoroethanamine moiety is synthesized through a series of fluorination and amination reactions.
Combination of the Moieties: The final step involves the combination of the pyridine ring and the difluoroethanamine moiety under specific reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production of ®-1-(6-Ethoxypyridin-3-yl)-2,2-difluoroethan-1-amine hydrochloride involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, using larger quantities of reagents, and employing continuous flow reactors to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the ethoxy group or the amine moiety is oxidized to form corresponding oxides or amides.
Reduction: Reduction reactions can convert the difluoroethanamine moiety to a simpler amine or alcohol.
Substitution: The compound can undergo substitution reactions, where the ethoxy group or the difluoroethanamine moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like sodium azide (NaN3).
Major Products Formed
Oxidation: Formation of oxides or amides.
Reduction: Formation of simpler amines or alcohols.
Substitution: Formation of new compounds with different functional groups.
Scientific Research Applications
®-1-(6-Ethoxypyridin-3-yl)-2,2-difluoroethan-1-amine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of ®-1-(6-Ethoxypyridin-3-yl)-2,2-difluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(6-Ethoxypyridin-3-yl)-2-fluoroethan-1-amine hydrochloride
- ®-1-(6-Methoxypyridin-3-yl)-2,2-difluoroethan-1-amine hydrochloride
- ®-1-(6-Ethoxypyridin-3-yl)-2,2-dichloroethan-1-amine hydrochloride
Uniqueness
®-1-(6-Ethoxypyridin-3-yl)-2,2-difluoroethan-1-amine hydrochloride is unique due to the presence of both an ethoxy group and a difluoroethanamine moiety. This combination of functional groups imparts specific chemical properties, such as increased stability and reactivity, making it valuable for various scientific research applications.
Properties
Molecular Formula |
C9H13ClF2N2O |
|---|---|
Molecular Weight |
238.66 g/mol |
IUPAC Name |
(1R)-1-(6-ethoxypyridin-3-yl)-2,2-difluoroethanamine;hydrochloride |
InChI |
InChI=1S/C9H12F2N2O.ClH/c1-2-14-7-4-3-6(5-13-7)8(12)9(10)11;/h3-5,8-9H,2,12H2,1H3;1H/t8-;/m1./s1 |
InChI Key |
JGQZKTNKJZVSKZ-DDWIOCJRSA-N |
Isomeric SMILES |
CCOC1=NC=C(C=C1)[C@H](C(F)F)N.Cl |
Canonical SMILES |
CCOC1=NC=C(C=C1)C(C(F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


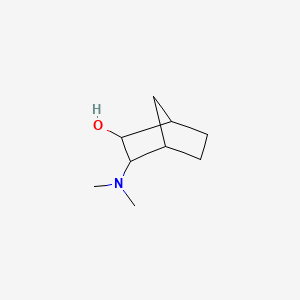
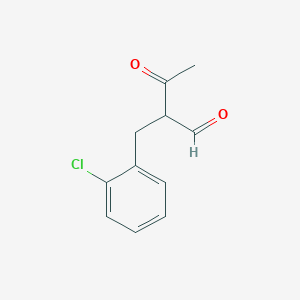
![tert-butyl (3S)-3-(4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-ylcarbamoyl)pyrrolidine-1-carboxylate](/img/structure/B14005867.png)
